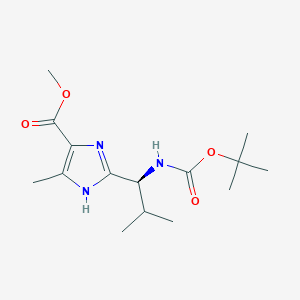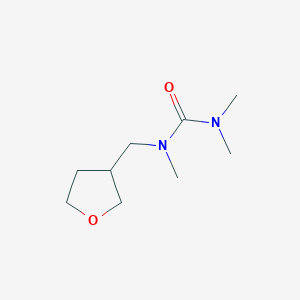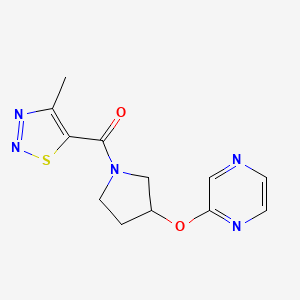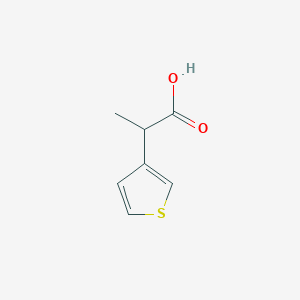
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential for various applications. This compound is also known as isoquinolin-2-yl(thiophen-2-yl)methanone or ITM and has a molecular formula of C16H15NOS.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for the replication of DNA in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone has both biochemical and physiological effects. Biochemically, ITM has been shown to inhibit the activity of certain enzymes, as mentioned earlier. Physiologically, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone in lab experiments is its potential as an anti-cancer agent. However, there are also limitations to its use. For example, this compound may have toxic effects on healthy cells if used in high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone. One potential direction is the investigation of its potential as a treatment for other diseases, such as Alzheimer's disease. Additionally, researchers may investigate the use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, further studies may be conducted to determine the optimal dosage and administration of ITM for maximum therapeutic benefit.
In conclusion, 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone is a chemical compound with significant potential for various scientific research applications. Its potential as an anti-cancer agent has been extensively studied, and there are several future directions for research involving this compound. However, further studies are needed to determine its optimal use and potential limitations.
Synthesemethoden
The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone involves a multi-step process. The first step involves the reaction of 2-bromoacetophenone with thiophene-2-carboxylic acid to form 2-(thiophen-2-yl)acetophenone. This intermediate is then reacted with ammonium acetate and sodium borohydride to produce 3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone has been studied for its potential in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. Researchers have investigated the potential of ITM as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
53663-31-3 |
|---|---|
Produktname |
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone |
Molekularformel |
C14H13NOS |
Molekulargewicht |
243.32 |
IUPAC-Name |
3,4-dihydro-1H-isoquinolin-2-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C14H13NOS/c16-14(13-6-3-9-17-13)15-8-7-11-4-1-2-5-12(11)10-15/h1-6,9H,7-8,10H2 |
InChI-Schlüssel |
LDPPWKSSXULXNJ-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=CS3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-difluorophenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2922263.png)
![2-(2-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2922264.png)
![3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2922265.png)

![N-[5-Oxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2922268.png)
![3-Methyloxetan-3-yl 4-[3-(2-methoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B2922269.png)

![N-(2-methoxy-5-methylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2922274.png)

![1-(2,6-Difluorophenyl)-3-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)urea](/img/structure/B2922276.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide](/img/structure/B2922279.png)
![2-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one](/img/structure/B2922280.png)
